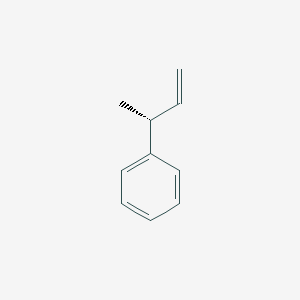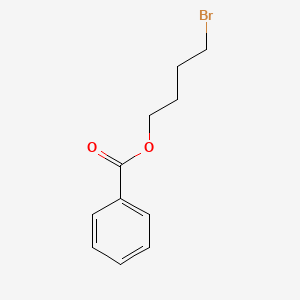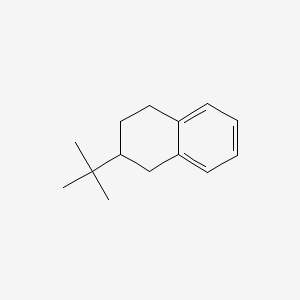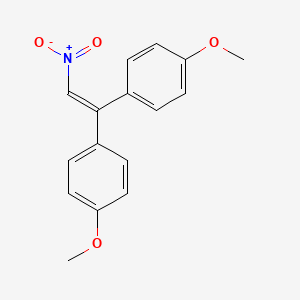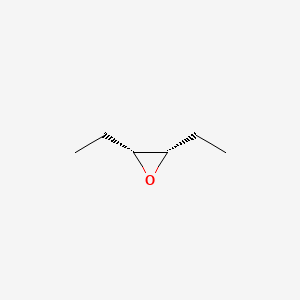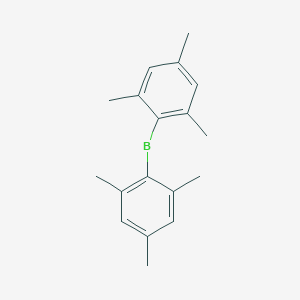
Dimesitylborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimesitylborane is an organoboron compound with the chemical formula C18H23B. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a boron atom. This compound is known for its unique chemical properties and has found applications in various fields, including materials science, organic synthesis, and photophysics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimesitylborane can be synthesized through several methods. One common approach involves the reaction of mesityl lithium with boron trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{2 MesLi + BCl}_3 \rightarrow \text{Mes}_2\text{BCl} + \text{LiCl} ] [ \text{Mes}_2\text{BCl} + \text{H}_2\text{O} \rightarrow \text{Mes}_2\text{BH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dimesitylborane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimesitylborinic acid.
Reduction: It can be reduced to form dimesitylborohydride.
Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used electrophiles.
Major Products Formed:
Oxidation: Dimesitylborinic acid.
Reduction: Dimesitylborohydride.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Dimesitylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: this compound derivatives are explored for their potential use in biological imaging and as sensors for detecting biologically relevant molecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives in drug delivery and cancer treatment.
Wirkmechanismus
The mechanism of action of dimesitylborane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Triarylboranes: These compounds, like dimesitylborane, contain boron atoms bonded to three aryl groups. They are known for their luminescent properties and are used in similar applications.
Dibenzothiophene-based Boranes: These compounds have similar photophysical properties and are used in the development of OLEDs and other optoelectronic devices.
Uniqueness of this compound: this compound is unique due to the presence of two mesityl groups, which provide steric protection to the boron atom, enhancing its stability and reactivity. This makes it particularly useful in applications requiring stable boron-containing compounds .
Eigenschaften
CAS-Nummer |
51458-06-1 |
|---|---|
Molekularformel |
C18H22B |
Molekulargewicht |
249.2 g/mol |
InChI |
InChI=1S/C18H22B/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
BCDSSSXUYLVMQY-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



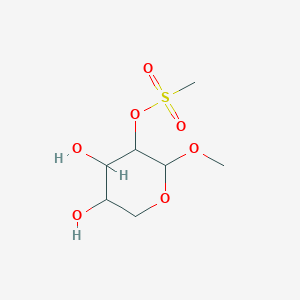
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
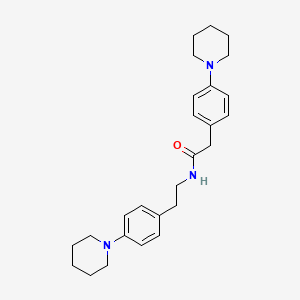

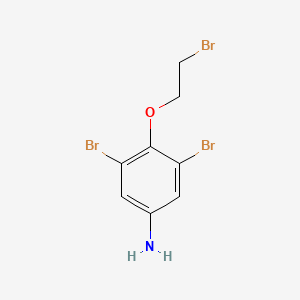
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
